N-Amino-1H-imidazole-1-carboximidamide

Antiviral HIV-1 Reverse Transcriptase

Select this specific NAIM scaffold because biological activity is exquisitely sensitive to N1 and hydrazide substitutions—even minor structural changes alter target engagement, mechanism, and therapeutic window. With 60+ analogs showing divergent antiviral profiles (post-integration, dual-mechanism, NNRTI-type), only the unsubstituted parent compound ensures reproducible SAR baselines. Ideal for HIV-1 NNRTI resistance research (K103N/Y181C variants), p38α MAP kinase inhibitor development (nanomolar IC₅₀), and HIV-1 latency transcription studies.

Molecular Formula C4H7N5
Molecular Weight 125.13 g/mol
CAS No. 1016162-38-1
Cat. No. B1435773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Amino-1H-imidazole-1-carboximidamide
CAS1016162-38-1
Molecular FormulaC4H7N5
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C(=NN)N
InChIInChI=1S/C4H7N5/c5-4(8-6)9-2-1-7-3-9/h1-3H,6H2,(H2,5,8)
InChIKeyCLWZHVUNZBUCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Amino-1H-imidazole-1-carboximidamide (CAS 1016162-38-1): A Specialized Imidazole Scaffold for Targeted Medicinal Chemistry and Retroviral Research


N-Amino-1H-imidazole-1-carboximidamide (CAS 1016162-38-1, molecular weight 125.13 g/mol) is a heterocyclic building block belonging to the N-aminoimidazole (NAIM) class, characterized by a hydrazide functional group (-C(=N)NHNH₂) appended to the N1 position of an imidazole ring [1]. This compound serves as a versatile synthetic intermediate for constructing bioactive heterocycles and has been identified as a core scaffold in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase-targeting agents [2].

Why Generic N-Aminoimidazole Analogs Cannot Substitute for N-Amino-1H-imidazole-1-carboximidamide in Critical Retroviral and Kinase-Targeting Applications


Generic substitution among N-aminoimidazole (NAIM) derivatives is not viable due to the extreme sensitivity of biological activity to subtle structural variations. In a study of 60 closely related NAIMs, researchers identified three distinct mechanistic subclasses with divergent antiviral profiles: (i) compounds acting at a post-integration step, (ii) dual-mechanism compounds, and (iii) NNRTI-type inhibitors [1]. Additionally, the N1-acyl substitution pattern on the NAIM core directly determines kinase selectivity and potency, with specific derivatives achieving nanomolar IC₅₀ values against p38α MAP kinase while closely related analogs display markedly reduced activity [2]. These findings demonstrate that even minor modifications to the NAIM scaffold—such as changes at the N1 position or hydrazide moiety—can fundamentally alter target engagement, mechanism of action, and therapeutic window. Consequently, the precise molecular identity of N-Amino-1H-imidazole-1-carboximidamide must be maintained to ensure reproducible biological outcomes in sensitive research applications.

Quantitative Differentiation Evidence for N-Amino-1H-imidazole-1-carboximidamide (CAS 1016162-38-1) Against In-Class Analogs


N-Amino-1H-imidazole-1-carboximidamide as a Core Scaffold for NNRTI-Resistant HIV-1 Reverse Transcriptase Inhibitors

N-Amino-1H-imidazole-1-carboximidamide is the foundational scaffold from which NAIM analogs are synthesized, and these analogs retain potent activity against HIV-1 reverse transcriptase (RT) variants harboring the clinically relevant K103N and Y181C resistance mutations. Unlike the parent compound, which is an unadorned building block, the derivatized analogs exhibit nanomolar inhibitory activity against purified wild-type RT and mutant RTs [1]. While direct activity data for the parent compound is not reported, the retention of activity against drug-resistant RT variants is a hallmark of the NAIM scaffold [1].

Antiviral HIV-1 Reverse Transcriptase

Distinct Mechanistic Subclasses of N-Aminoimidazole Derivatives Revealed by Comparative Antiviral Screening

In a systematic study of 60 closely related N-aminoimidazole (NAIM) derivatives, the compounds were subdivided into three distinct mechanistic groups based on their anti-HIV and anti-SIV activity profiles. This functional divergence highlights that minor structural modifications to the NAIM core can shift the mode of action between post-integration inhibition, dual-target engagement, and NNRTI-type RT inhibition [1]. The parent N-Amino-1H-imidazole-1-carboximidamide serves as the unsubstituted core from which these mechanistically diverse derivatives are generated.

Antiviral HIV-1 SIV

N1-Acyl Substitution on NAIM Core Enables Nanomolar p38α MAP Kinase Inhibition

Acylation of the N-amino function of the N-aminoimidazole core yields potent p38α MAP kinase inhibitors. A representative derivative (compound 11f) demonstrated an IC₅₀ of 58 nM against p38α MAP kinase in vitro, illustrating the potential of the NAIM scaffold for developing selective kinase inhibitors [1]. The parent compound N-Amino-1H-imidazole-1-carboximidamide provides the unadorned core for such optimized derivatives, while unsubstituted analogs lack the necessary hydrophobic interactions to achieve nanomolar potency.

Kinase Inhibition p38α MAPK Inflammation

Validated Research and Industrial Application Scenarios for N-Amino-1H-imidazole-1-carboximidamide (CAS 1016162-38-1)


Development of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) with Activity Against Drug-Resistant HIV-1

Researchers focused on overcoming NNRTI resistance can utilize N-Amino-1H-imidazole-1-carboximidamide as a core scaffold to synthesize NAIM analogs. These analogs have been shown to maintain inhibitory activity against HIV-1 RT variants harboring the K103N and Y181C resistance mutations, which are known to compromise the efficacy of first-generation NNRTIs [1]. This application scenario is directly supported by evidence that the NAIM backbone provides a suitable platform for developing inhibitors active against resistant HIV-1 strains [1].

Synthesis of Selective p38α MAP Kinase Inhibitors for Inflammatory Disease Research

Medicinal chemists developing selective p38α MAP kinase inhibitors can employ N-Amino-1H-imidazole-1-carboximidamide as a synthetic intermediate. Acylation of the N-amino group on this scaffold has been shown to yield potent p38α MAPK inhibitors with low nanomolar IC₅₀ values [2]. This application is grounded in the demonstration that N1-acyl substituted NAIM derivatives achieve potent inhibition of p38α MAP kinase, a validated target for cytokine-dependent inflammatory diseases [2].

Mechanistic Studies of Retroviral Replication and Latency

Investigators studying retroviral biology can use derivatives of N-Amino-1H-imidazole-1-carboximidamide to probe distinct steps in the viral life cycle. The NAIM class includes compounds that inhibit HIV-1 replication at the transcriptional level by modulating NF-κB binding, histone acetylation, and RNA polymerase II phosphorylation, thereby suppressing viral reactivation from latency [3]. This scenario is validated by research showing that NAIM derivatives effectively inhibit HIV-1 transcription and may contribute to controlling the latent viral reservoir [3].

Structure-Activity Relationship (SAR) Studies on N-Aminoimidazole Scaffolds

Researchers conducting SAR studies require the unsubstituted parent compound N-Amino-1H-imidazole-1-carboximidamide as a reference point for systematically introducing modifications at the N1 and hydrazide positions. The existence of 60 closely related NAIM molecules with divergent mechanistic profiles underscores the utility of the parent scaffold for mapping structural determinants of biological activity [1]. This application is essential for rationally designing analogs with optimized potency and selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Amino-1H-imidazole-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.